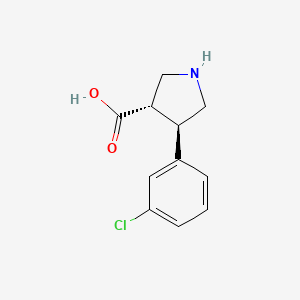

(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Descripción

(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its stereochemistry (3S,4R) is critical for biological interactions, particularly in drug discovery, where enantiopure compounds often exhibit distinct pharmacological profiles. Key suppliers include GLPBIO and CymitQuimica, with purity levels exceeding 98%.

Propiedades

IUPAC Name |

(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGWYFRCQPUPCO-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376081 | |

| Record name | (3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047651-80-8 | |

| Record name | (3S,4R)-4-(3-Chlorophenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047651-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the chlorine atom on the phenyl ring significantly influences physicochemical and biological properties. For example:

- 4-Chlorophenyl analog : (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1227844-81-6) shares the same molecular weight (225.67 g/mol) but exhibits distinct electronic effects due to the para-chloro substituent. This compound is commercially available at 98% purity and is priced at €301.00/g.

- 2,5-Dichlorophenyl analog : (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6) introduces a second chlorine atom, increasing molecular weight to 296.15 g/mol. The additional chlorine enhances lipophilicity and may alter receptor binding kinetics.

Table 1: Chlorinated Phenyl Analogs

Functional Group Modifications

Ureido and Trifluoromethyl Modifications

Compounds with ureido or trifluoromethyl groups exhibit enhanced hydrogen-bonding or metabolic stability:

- Ureido derivatives: (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (C₂₃H₂₆F₃N₃O₅) has a molecular weight of 482.47 g/mol and 99% purity.

- Trifluoromethylphenyl analog : (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) has a molecular weight of 259.22 g/mol. The CF₃ group enhances acidity (pKa ~2.5–3.0) compared to the parent compound.

Table 2: Functional Group Modifications

Stereochemical and Backbone Variations

- Piperidine analogs : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) replaces pyrrolidine with a piperidine backbone, increasing molecular weight to 305.37 g/mol. Piperidine derivatives often exhibit altered pharmacokinetics due to reduced ring strain.

- Racemic mixtures : rac-(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049978-93-9) is sold as a racemate, with purity ≥95%. The methoxy group (electron-donating) may reduce metabolic clearance compared to chloro derivatives.

Actividad Biológica

(3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its unique molecular structure, which includes a pyrrolidine ring and a carboxylic acid functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂ClNO₂

- Molecular Weight : 227.67 g/mol

- Stereochemistry : The (3S,4R) configuration is crucial for its biological interactions.

The presence of the 3-chlorophenyl group significantly influences the compound's chemical reactivity and biological activity compared to other derivatives with different halogen substitutions.

The biological activity of (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of Rho-kinase, an enzyme involved in various pathological processes such as hypertension and cancer progression. Inhibition of Rho-kinase can lead to reduced cell proliferation and migration, making it a target for cancer therapies.

- Receptor Binding : It may interact with cellular receptors to modulate signal transduction pathways. This interaction can influence various biological processes including apoptosis and cellular differentiation .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities associated with (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : The compound has been explored for its potential in neurodegenerative disease models, showing promise in inhibiting key enzymes related to Alzheimer’s disease pathology .

- Anti-inflammatory Properties : By inhibiting Rho-kinase, (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid may also exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxicity of (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid against FaDu hypopharyngeal cancer cells. The results indicated that the compound induced significant apoptosis at lower concentrations compared to traditional chemotherapy agents.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | 15 | Rho-kinase inhibition |

| Bleomycin | 25 | DNA intercalation |

Study 2: Neurodegenerative Disease Model

In another investigation focusing on Alzheimer’s disease, this compound demonstrated dual inhibition of cholinesterase enzymes and amyloid beta aggregation, suggesting a multifaceted approach to neuroprotection.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂BrNO₂ | Bromine substitution |

| (3S,4R)-4-(phenyl)pyrrolidine-3-carboxylic acid | C₉H₁₁NO₂ | No halogen substitution |

| (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂FNO₂ | Fluorine substitution |

The presence of chlorine in the 3-position enhances binding affinity and selectivity towards biological targets compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.